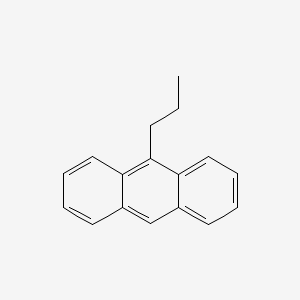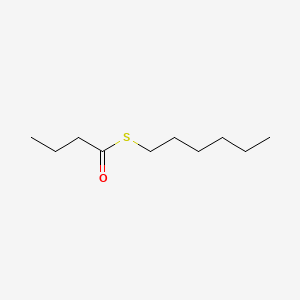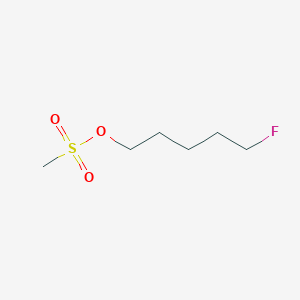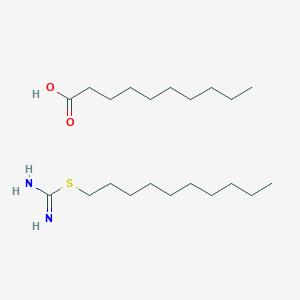![molecular formula C16H16Br2O2S B14743010 1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene CAS No. 2643-38-1](/img/structure/B14743010.png)
1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is a chemical compound with the molecular formula C16H16Br2O2S. It is known for its unique structure, which includes a sulfonyl group bridging two bromoethane-diyl groups, each attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with sulfonyl chloride and bromine under controlled conditions. The process generally includes:
Formation of the Sulfonyl Intermediate: Benzene is reacted with sulfonyl chloride in the presence of a catalyst such as aluminum chloride to form a sulfonyl chloride intermediate.
Bromination: The sulfonyl chloride intermediate is then reacted with bromine to introduce the bromoethane-diyl groups.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Hydroxyl Derivatives: Formed from nucleophilic substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Sulfide Derivatives: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene involves its interaction with molecular targets through its reactive bromo and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Sulfonylbis(1-chloroethane-2,1-diyl)]dibenzene: Similar structure but with chlorine atoms instead of bromine.
1,1’-[Sulfonylbis(1-fluoroethane-2,1-diyl)]dibenzene: Fluorine atoms replace the bromine atoms.
1,1’-[Sulfonylbis(1-iodoethane-2,1-diyl)]dibenzene: Iodine atoms instead of bromine.
Uniqueness
1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. Bromine atoms are more reactive than chlorine or fluorine, making this compound particularly useful in reactions requiring high reactivity .
Eigenschaften
CAS-Nummer |
2643-38-1 |
|---|---|
Molekularformel |
C16H16Br2O2S |
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
[1-bromo-2-(2-bromo-2-phenylethyl)sulfonylethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
DGFZIVSUZAVFBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)







![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)





